molecular formula C7H7ClN2S B12829373 2-Amino-6-chlorobenzothioamide

2-Amino-6-chlorobenzothioamide

Katalognummer: B12829373
Molekulargewicht: 186.66 g/mol
InChI-Schlüssel: ZHNOUTJJYDPCFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-6-chlorobenzothioamide is an organic compound with the molecular formula C7H7ClN2S It is a derivative of benzothiazole, a bicyclic compound containing a benzene ring fused to a thiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-chlorobenzothioamide typically involves the reaction of 2-aminobenzothiazole with chlorinating agents. One common method is the chlorination of 2-aminobenzothiazole using thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

2-Aminobenzothiazole+SOCl2This compound+HCl+SO2\text{2-Aminobenzothiazole} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 2-Aminobenzothiazole+SOCl2​→this compound+HCl+SO2​

This method is efficient and provides a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of non-toxic solvents and catalysts, are increasingly being adopted to minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-6-chlorobenzothioamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide (NaNH2) or thiourea can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

Major Products Formed

    Substitution: Formation of 2-amino-6-substituted benzothioamides.

    Oxidation: Formation of 2-amino-6-chlorobenzothiazole sulfoxides or sulfones.

    Reduction: Formation of 2-amino-6-chlorobenzothiazole amines.

Wissenschaftliche Forschungsanwendungen

2-Amino-6-chlorobenzothioamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antiviral, antimicrobial, and anticancer agents.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Amino-6-chlorobenzothioamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the derivative being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Aminobenzothiazole: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.

    2-Amino-6-chlorobenzothiazole: Similar structure but different functional groups, leading to different reactivity and applications.

    2-Mercaptobenzothiazole: Contains a thiol group instead of an amino group, leading to different chemical properties and applications.

Uniqueness

2-Amino-6-chlorobenzothioamide is unique due to the presence of both an amino group and a chlorine atom, which allows for a wide range of chemical modifications and applications. Its reactivity and versatility make it a valuable compound in various fields of research and industry.

Eigenschaften

Molekularformel

C7H7ClN2S

Molekulargewicht

186.66 g/mol

IUPAC-Name

2-amino-6-chlorobenzenecarbothioamide

InChI

InChI=1S/C7H7ClN2S/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,9H2,(H2,10,11)

InChI-Schlüssel

ZHNOUTJJYDPCFB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)Cl)C(=S)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.